2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16266550
InChI: InChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)
SMILES:
Molecular Formula: C14H11BrN4O
Molecular Weight: 331.17 g/mol

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

CAS No.:

Cat. No.: VC16266550

Molecular Formula: C14H11BrN4O

Molecular Weight: 331.17 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide -

Specification

Molecular Formula C14H11BrN4O
Molecular Weight 331.17 g/mol
IUPAC Name 2-(benzotriazol-1-yl)-N-(2-bromophenyl)acetamide
Standard InChI InChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)
Standard InChI Key URTPBDITLKRYJO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Br

Introduction

Chemical Identity and Structural Features

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide (molecular formula: C₁₄H₁₁BrN₄O; molecular weight: 347.17 g/mol) consists of a benzotriazole core linked via an acetamide bridge to a 2-bromophenyl group. The benzotriazole moiety, a fused bicyclic system containing three nitrogen atoms, is renowned for its stability and ability to participate in hydrogen bonding and π-π interactions . The 2-bromophenyl substituent introduces electronic and steric effects that may modulate biological activity, as seen in analogous compounds like N-(2-bromophenyl)acetamide derivatives .

Key Structural Attributes:

  • Benzotriazole Core: Imparts planar geometry and potential interactions with enzymatic targets, as demonstrated in antimicrobial benzotriazole derivatives .

  • Acetamide Linker: Enhances solubility and facilitates hydrogen bonding, critical for target engagement.

  • 2-Bromophenyl Group: The bromine atom at the ortho position may influence steric hindrance and electronic properties, akin to its role in antidiabetic agents .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is documented, its preparation can be inferred from analogous benzotriazole-acetamide derivatives. A plausible route involves:

  • Alkylation of Benzotriazole: Reacting 1H-benzotriazole with chloroacetyl chloride to form 1-chloroacetyl-1H-benzotriazole.

  • Amidation: Coupling the intermediate with 2-bromoaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at elevated temperatures .

This method mirrors the synthesis of related compounds, such as 2-(1H-benzotriazol-1-yl)-N-phenylacetamides, which achieved moderate yields (75%) under similar conditions .

Characterization Data

Key spectroscopic features anticipated for the compound include:

  • ¹H NMR: Resonances for benzotriazole protons (δ 7.5–8.3 ppm), acetamide methylene (δ 4.2–4.5 ppm), and aromatic protons of the 2-bromophenyl group (δ 7.2–7.8 ppm).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Structure-Activity Relationship (SAR) Analysis

Structural FeatureImpact on ActivityExample Compound
Benzotriazole CoreEssential for hydrogen bonding with enzymatic targets; planar structure aids binding .4,5,6,7-Tetrabromo-1H-benzotriazole
Acetamide LinkerModifies solubility and bioavailability; longer linkers may reduce potency.N-Phenylacetamide derivatives
2-Bromophenyl SubstituentEnhances steric bulk and electron-withdrawing effects, improving target selectivity .FA2 (antidiabetic agent)

Substituents at the benzotriazole N1 position and the phenyl ring’s para position significantly influence activity. For example, trifluoromethyl groups on benzimidazole analogs increased anti-MRSA activity , suggesting that halogenation at strategic positions in 2-(1H-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide could yield similar enhancements.

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